molecular formula C11H10O2 B11912217 1-Naphthol-4-methanol

1-Naphthol-4-methanol

Cat. No.: B11912217
M. Wt: 174.20 g/mol
InChI Key: BIDVSJJBQAJPDF-UHFFFAOYSA-N
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Description

1-Naphthol-4-methanol is an organic compound that belongs to the class of naphthols. It is characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of the naphthalene ring and a methanol group (-CH2OH) attached to the fourth carbon. This compound is known for its unique chemical properties and its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthol-4-methanol can be synthesized through several methods. One common approach involves the alkylation of 1-naphthol with methanol. This reaction can be catalyzed by various molecular sieves such as modified silicoaluminophosphate (SAPO) and MCM-41. The reaction typically occurs at elevated temperatures around 300°C and results in the formation of this compound along with other methylated products .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of 1-naphthol to this compound while minimizing the formation of by-products. Catalysts such as zeolites and metal oxides are commonly used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Naphthol-4-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Naphthol-4-methanol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s reactivity and stability. In biological systems, this compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It can also modulate enzyme activity by binding to active sites and altering enzyme conformation .

Comparison with Similar Compounds

Uniqueness: 1-Naphthol-4-methanol is unique due to the presence of both hydroxyl and methanol groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

4-(hydroxymethyl)naphthalen-1-ol

InChI

InChI=1S/C11H10O2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6,12-13H,7H2

InChI Key

BIDVSJJBQAJPDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)CO

Origin of Product

United States

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